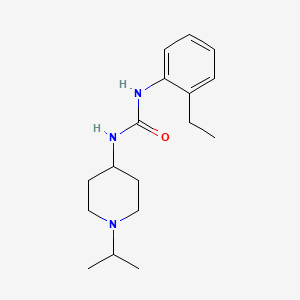
N-(2-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea, commonly known as EIPU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPU belongs to the class of urea derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of EIPU is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the central nervous system. EIPU has been shown to modulate the activity of the opioid receptors, which are involved in the regulation of pain, mood, and addiction. EIPU has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
EIPU has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of inflammatory mediators. EIPU has also been shown to modulate the activity of neurotransmitters, which are involved in the regulation of pain, mood, and addiction. EIPU has been shown to be well-tolerated and does not cause any significant adverse effects.
Advantages and Limitations for Lab Experiments
EIPU has several advantages for lab experiments. It is a highly selective compound that exhibits significant pharmacological effects at low doses. EIPU is also stable and can be easily synthesized in large quantities. However, EIPU has some limitations for lab experiments. It is a highly potent compound that requires expertise in handling and administration. EIPU also requires specialized equipment for its synthesis and analysis.
Future Directions
There are several future directions for the research on EIPU. One potential application of EIPU is in the treatment of chronic pain, which remains a significant clinical challenge. EIPU has also been studied for its potential use in the treatment of addiction and depression. Further research is needed to elucidate the exact mechanism of action of EIPU and to identify its potential therapeutic targets. EIPU may also have applications in the development of novel painkillers and anti-inflammatory drugs.
Conclusion:
In conclusion, EIPU is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPU has been extensively studied for its pharmacological properties and has been found to exhibit significant anti-inflammatory, analgesic, and anti-nociceptive properties. EIPU has several advantages for lab experiments, including its high selectivity and stability. However, EIPU also has some limitations, including its high potency and specialized handling requirements. Further research is needed to fully understand the potential of EIPU as a therapeutic agent.
Synthesis Methods
The synthesis of EIPU is a multi-step process that involves the reaction of 2-ethylphenyl isocyanate with 1-isopropyl-4-piperidone in the presence of a suitable catalyst. The resulting intermediate is then treated with urea to obtain EIPU. The synthesis of EIPU is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
EIPU has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-nociceptive properties. EIPU has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and cancer pain. It has also been studied for its potential use in the treatment of addiction and depression.
properties
IUPAC Name |
1-(2-ethylphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-14-7-5-6-8-16(14)19-17(21)18-15-9-11-20(12-10-15)13(2)3/h5-8,13,15H,4,9-12H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUSAEMEXPUHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-3-[1-(propan-2-yl)piperidin-4-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5293837.png)
![N~1~-methyl-N~2~-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5293840.png)
![4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile](/img/structure/B5293870.png)
![N-(2-chloro-4-methylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]-4-pyrimidinyl}-1-piperazinecarboxamide](/img/structure/B5293877.png)

![N-[2-(2-furyl)-1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5293890.png)

![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol](/img/structure/B5293906.png)
![{2,6-dichloro-4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5293924.png)
![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293932.png)
![2-(3-chlorophenoxy)-N-{(1S*,2R*)-2-[(1-ethyl-4-piperidinyl)amino]cyclobutyl}acetamide](/img/structure/B5293937.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5293938.png)
![methyl 3-[(4-fluorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B5293939.png)
![1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5293942.png)